Ethyl [4-(3,3,3-trifluoropropyl)piperazin-1-yl]acetate
Description
Ethyl [4-(3,3,3-trifluoropropyl)piperazin-1-yl]acetate is a fluorinated piperazine derivative characterized by a piperazine core substituted with a 3,3,3-trifluoropropyl group and an ethyl acetate moiety. The trifluoropropyl group imparts enhanced metabolic stability and lipophilicity, which are critical for pharmaceutical applications, while the ethyl ester functional group influences solubility and hydrolysis kinetics . This compound belongs to a broader class of piperazine-based molecules, which are widely explored in medicinal chemistry for their versatility in targeting enzymes, receptors, and ion channels.
Properties
Molecular Formula |
C11H19F3N2O2 |
|---|---|
Molecular Weight |
268.28 g/mol |
IUPAC Name |
ethyl 2-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]acetate |
InChI |
InChI=1S/C11H19F3N2O2/c1-2-18-10(17)9-16-7-5-15(6-8-16)4-3-11(12,13)14/h2-9H2,1H3 |
InChI Key |
BEOFURLNJTXMKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)CCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl [4-(3,3,3-trifluoropropyl)piperazin-1-yl]acetate typically involves the reaction of 1-piperazineacetic acid with 3,3,3-trifluoropropyl bromide in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl [4-(3,3,3-trifluoropropyl)piperazin-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles like amines or thiols replace the trifluoropropyl group.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl [4-(3,3,3-trifluoropropyl)piperazin-1-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of Ethyl [4-(3,3,3-trifluoropropyl)piperazin-1-yl]acetate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The trifluoropropyl group may enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. These interactions can lead to various physiological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues with Fluorinated Piperazine Moieties
A. Substituent Variations on the Piperazine Ring
Key Observations :
- The trifluoropropyl group in the target compound provides a balance between lipophilicity and steric bulk compared to bulkier aryl urea substituents in compounds.
- Ethyl esters (e.g., target compound) generally exhibit higher lipophilicity than carboxylic acids (e.g., ), impacting membrane permeability and oral bioavailability .
- Ureido-thiazole derivatives () show higher molecular weights (>500 g/mol) due to extended aromatic systems, which may limit blood-brain barrier penetration compared to the simpler trifluoropropyl-acetate structure .
Physicochemical and Pharmacokinetic Properties
Key Findings :
Biological Activity
Ethyl [4-(3,3,3-trifluoropropyl)piperazin-1-yl]acetate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its structural characteristics, synthesis methods, and biological activities based on diverse sources.
Structural Characteristics
This compound has the molecular formula and a molecular weight of approximately 268.28 g/mol. The presence of the trifluoropropyl group enhances the compound's lipophilicity and metabolic stability, which may influence its biological interactions and applications .
Synthesis Methods
The synthesis of this compound typically involves several chemical reactions. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The reactions may require specific conditions such as inert atmospheres and controlled temperatures to optimize yield and purity.
Antimicrobial Properties
Research on compounds with similar structures suggests potential antimicrobial properties for this compound. Studies have indicated that piperazine derivatives can exhibit significant activity against various bacterial strains.
Anticancer Activity
The compound's unique trifluoropropyl substitution may enhance its interactions with biological targets such as enzymes and receptors involved in cancer pathways. Preliminary studies indicate that related compounds have shown promise in inhibiting tumor growth and proliferation.
Case Studies and Research Findings
A review of literature highlights various studies involving piperazine derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
